molecular formula C6H9N3 B1449821 2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine CAS No. 933734-43-1

2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1449821
CAS No.: 933734-43-1
M. Wt: 123.16 g/mol
InChI Key: NTAKFWAOAWPPMJ-UHFFFAOYSA-N
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Description

2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-5-4-8-9-6(5)7-3-1/h4H,1-3H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAKFWAOAWPPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719783
Record name 2,4,5,6-Tetrahydro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933734-43-1
Record name 2,4,5,6-Tetrahydro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine
Customer
Q & A

Q1: What is the significance of the half-chair conformation observed in the reduced pyridine ring of these compounds?

A: The half-chair conformation adopted by the reduced pyridine ring significantly influences the spatial arrangement of substituents within the molecule [, , , ]. This conformational preference directly impacts the molecule's ability to engage in intermolecular interactions, such as hydrogen bonding, which ultimately dictates the supramolecular architecture and solid-state packing of these compounds.

Q2: How do subtle structural modifications in the benzyl substituent affect the supramolecular aggregation of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine derivatives?

A: Research has demonstrated that seemingly minor changes in the benzyl substituent of these compounds can lead to drastically different supramolecular arrangements []. For instance, the presence of a methoxy group can promote the formation of simple chains through C-H...O hydrogen bonding, while a trifluoromethyl group can induce the assembly of chains of centrosymmetric rings through a combination of C-H...O and C-H...π interactions. These findings highlight the sensitivity of supramolecular assembly to even subtle changes in molecular structure.

Q3: Can you provide an example of how solvent inclusion impacts the crystal structure of these compounds?

A: In a study of N(7)-benzyl-substituted 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-diones, researchers observed that ethanol readily co-crystallized, forming stoichiometric hemisolvates []. Interestingly, the ethanol molecule's position and interactions within the crystal lattice varied depending on the specific benzyl substituent. This example illustrates the significant role solvent molecules can play in influencing the solid-state structure of these compounds.

Q4: Beyond hydrogen bonding, what other intermolecular interactions are crucial for the supramolecular organization of these compounds?

A: In addition to hydrogen bonding, π-π stacking interactions have also been identified as significant contributors to the supramolecular organization of these compounds []. For example, in the crystal structure of 2,8,8-trimethyl-6,7,8,9-tetrahydropyrazolo[2,3-a]quinazolin-6-one, π-π stacking interactions were observed to link centrosymmetric dimers, formed via C-H...N hydrogen bonds, into chains []. This interplay of multiple weak interactions highlights the complexity of supramolecular assembly in these systems.

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